4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid
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Overview
Description
4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core with a carboxylic acid group at the third position, a sulfo group at the sixth position, and a keto group at the fourth position. It is known for its diverse applications in medicinal chemistry, particularly in the development of antibacterial and antiviral agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation .
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The sulfo and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the sulfo group but shares the quinoline core and carboxylic acid group.
6-sulfoquinoline-3-carboxylic acid: Similar structure but without the keto group at the fourth position.
4-hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a keto group at the fourth position.
Uniqueness
4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid is unique due to the presence of both the sulfo and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6S/c12-9-6-3-5(18(15,16)17)1-2-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHDWODINZJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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